molecular formula C11H19ClO B14687898 1-tert-Butylcyclohexane-1-carbonyl chloride CAS No. 35618-41-8

1-tert-Butylcyclohexane-1-carbonyl chloride

Cat. No.: B14687898
CAS No.: 35618-41-8
M. Wt: 202.72 g/mol
InChI Key: AUNSXFRRWBYYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cyclohexane derivatives It features a tert-butyl group attached to the cyclohexane ring and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butylcyclohexane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-tert-butylcyclohexanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

1-tert-Butylcyclohexanol+SOCl21-tert-Butylcyclohexane-1-carbonyl chloride+SO2+HCl\text{1-tert-Butylcyclohexanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-tert-Butylcyclohexanol+SOCl2​→1-tert-Butylcyclohexane-1-carbonyl chloride+SO2​+HCl

This method is efficient and yields the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butylcyclohexane-1-carbonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-tert-butylcyclohexane-1-carboxylic acid and hydrochloric acid.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form amides, esters, and thioesters, respectively.

    Hydrolysis: The reaction with water or aqueous base (e.g., NaOH) proceeds readily at room temperature.

    Reduction: The reduction reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether.

Major Products Formed:

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Hydrolysis: 1-tert-Butylcyclohexane-1-carboxylic acid.

    Reduction: 1-tert-Butylcyclohexanol.

Scientific Research Applications

1-tert-Butylcyclohexane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research into the compound’s derivatives may lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-tert-butylcyclohexane-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

1-tert-Butylcyclohexane-1-carbonyl chloride can be compared with other similar compounds, such as:

    1-tert-Butylcyclohexanol: The alcohol derivative, which is less reactive than the carbonyl chloride.

    1-tert-Butylcyclohexane-1-carboxylic acid: The carboxylic acid derivative, formed through hydrolysis of the carbonyl chloride.

    1-tert-Butylcyclohexane-1-carboxamide: The amide derivative, formed through nucleophilic substitution with amines.

The uniqueness of this compound lies in its high reactivity and versatility in forming various derivatives, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

35618-41-8

Molecular Formula

C11H19ClO

Molecular Weight

202.72 g/mol

IUPAC Name

1-tert-butylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C11H19ClO/c1-10(2,3)11(9(12)13)7-5-4-6-8-11/h4-8H2,1-3H3

InChI Key

AUNSXFRRWBYYGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CCCCC1)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.